

# Sitamaquine Tosylate: A Renewed Hope Against Antimony-Resistant Leishmaniasis

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## Compound of Interest

Compound Name: *Sitamaquine tosylate*

Cat. No.: B1371909

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For researchers, scientists, and drug development professionals, the emergence of drug-resistant *Leishmania* strains presents a significant challenge in the global fight against leishmaniasis. This guide provides a comprehensive comparison of **sitamaquine tosylate**'s efficacy, particularly against antimony-resistant strains, with other available treatments, supported by experimental data and detailed methodologies.

Sitamaquine, an oral 8-aminoquinoline compound, has demonstrated significant promise in treating visceral leishmaniasis (VL), including cases caused by *Leishmania* strains resistant to first-line antimony-based therapies.<sup>[1][2]</sup> Widespread resistance to sodium stibogluconate (SSG) has rendered it ineffective in many endemic regions, necessitating the development and evaluation of alternative drugs.<sup>[1][2]</sup> This guide delves into the experimental evidence supporting sitamaquine's efficacy, its mechanism of action, and how it compares to other antileishmanial agents.

## Comparative Efficacy Against Antimony-Resistant Leishmania

In vitro studies have consistently shown that sitamaquine is effective against *Leishmania donovani* isolates that are resistant to antimony. This makes it a valuable candidate for treating patients who fail to respond to conventional therapies.

## In Vitro Susceptibility Data

The following table summarizes the 50% effective dose (ED50) values of sitamaquine and other antileishmanial drugs against intracellular amastigotes of *Leishmania donovani* from clinical isolates with varying sensitivity to sodium antimony gluconate (SAG).

Drug	Antimony-Resistant Isolates (Mean ED50 ± SEM in $\mu$ M)	Antimony-Sensitive Isolates (Mean ED50 ± SEM in $\mu$ M)	Reference
Sitamaquine	2.5 ± 0.2	1.5 ± 0.3	[1]
Paromomycin	3.9 ± 0.3	Not specified, but isolates showed similar susceptibilities regardless of SAG resistance	[1]
Miltefosine	Lower in vitro susceptibility in SAG-resistant isolates	Higher in vitro susceptibility	[1]
Amphotericin B	Lower in vitro susceptibility in SAG-resistant isolates	Higher in vitro susceptibility	[1]

It is noteworthy that isolates from regions with high SAG resistance exhibited significantly lower susceptibility to sitamaquine compared to those from areas with low resistance, suggesting a potential for cross-resistance, albeit to a lesser degree than with other drugs.<sup>[1]</sup> In contrast, paromomycin's efficacy was not significantly affected by the antimony-resistance status of the isolates.<sup>[1]</sup>

## Mechanism of Action and Overcoming Resistance

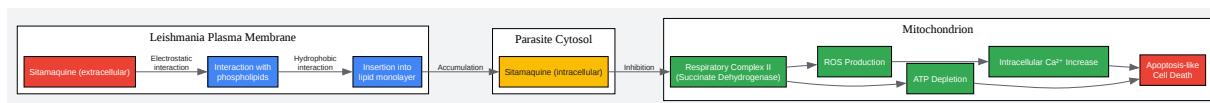
Sitamaquine's mode of action is multifaceted, contributing to its effectiveness against resistant strains.

## Proposed Mechanism of Action

Sitamaquine, a lipophilic weak base, is thought to accumulate within the *Leishmania* parasite. [3][4][5] Its proposed mechanism involves several steps:

- Membrane Interaction: The positively charged sitamaquine molecule interacts with the negatively charged phospholipids of the parasite's cell membrane.[3][4][5]
- Insertion and Accumulation: Hydrophobic interactions drive the insertion of the quinoline ring into the lipid monolayer, leading to its accumulation in the parasite's cytosol.[3][4][5]
- Mitochondrial Targeting: Sitamaquine inhibits the respiratory chain complex II (succinate dehydrogenase), leading to a decrease in intracellular ATP levels and mitochondrial electrochemical potential.[6][7]
- Oxidative Stress and Apoptosis: This inhibition triggers an increase in reactive oxygen species (ROS) and intracellular calcium levels, ultimately leading to an apoptosis-like cell death in the parasite.[6][7]

The entry of sitamaquine into *Leishmania* does not appear to involve a specific transporter, which may be an advantage in circumventing certain resistance mechanisms.[3]



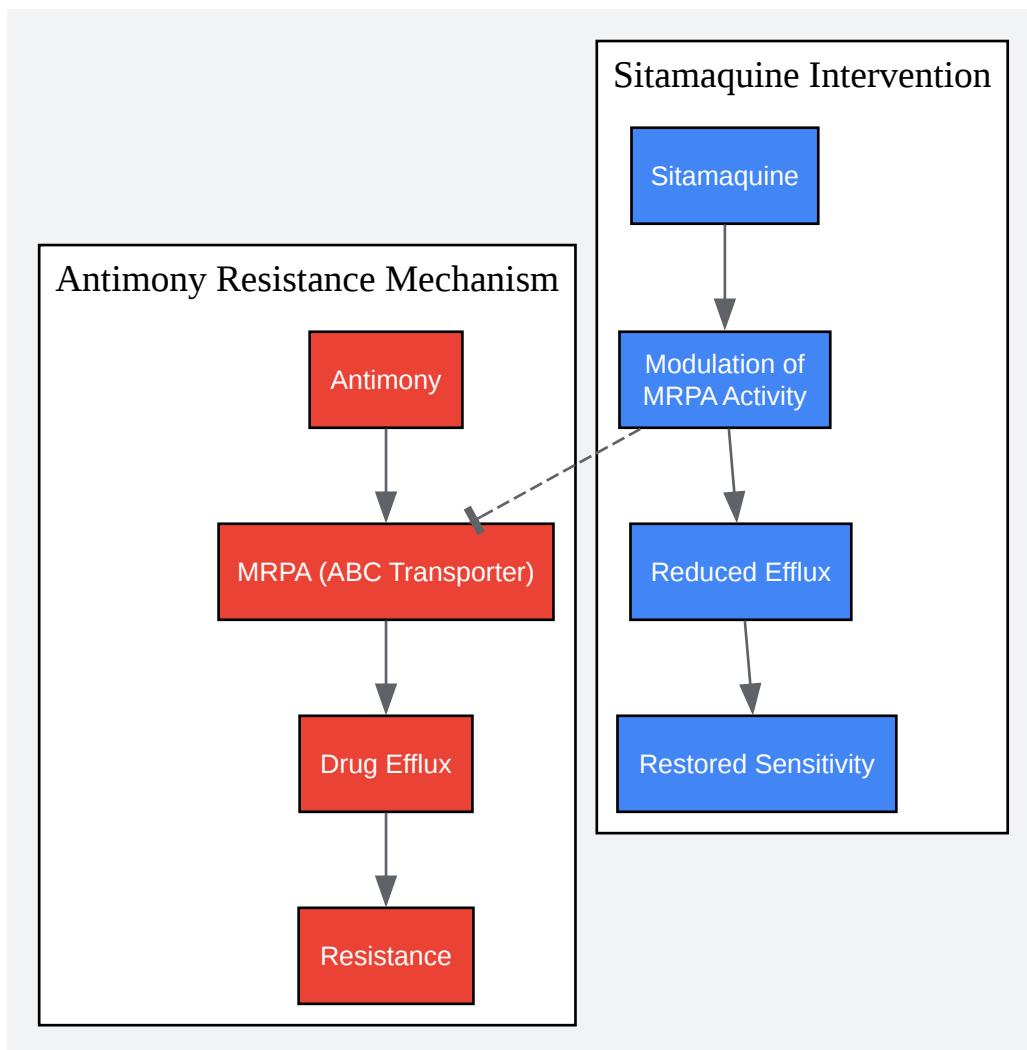
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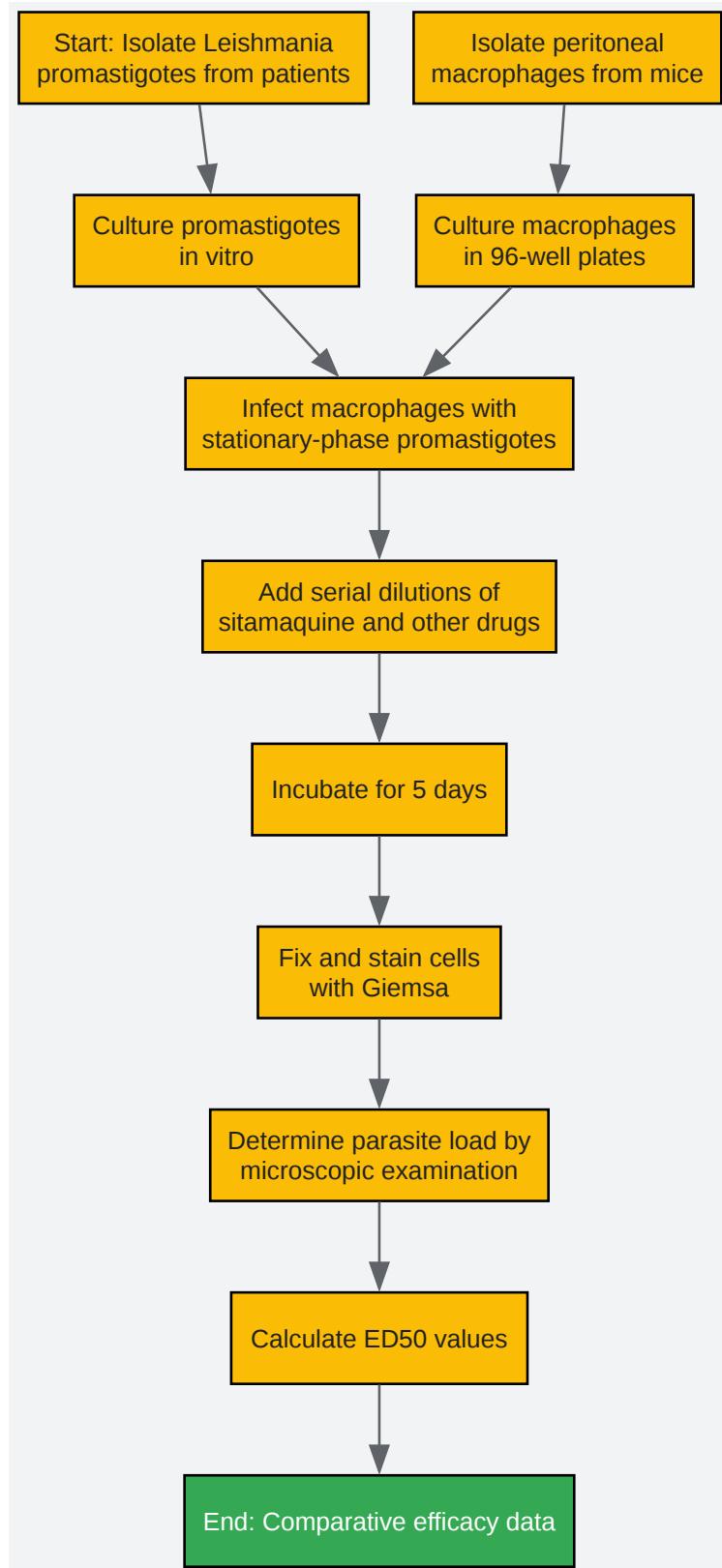
Caption: Proposed mechanism of action of sitamaquine in *Leishmania*.

## Overcoming Antimony Resistance

Antimony resistance in *Leishmania* is often associated with the overexpression of ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance protein A), which actively pump the drug out of the parasite.[8][9] Intriguingly, studies have shown that sitamaquine can modulate the activity of these transporters.[8][10][11][12] Non-leishmanicidal concentrations of

sitamaquine have been found to reverse miltefosine resistance mediated by the ABC transporter LMDR1 and also modulate antimony resistance mediated by MRPA.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) This suggests a potential role for sitamaquine in combination therapies to overcome existing drug resistance.



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